

# Zidebactam vs. Avibactam: A Comparative Review of In Vitro Activity Against Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zidebactam |           |
| Cat. No.:            | B611936    | Get Quote |

A detailed analysis for researchers and drug development professionals on the efficacy of two leading  $\beta$ -lactamase inhibitors against clinically significant Gram-negative bacteria.

In the ongoing battle against antimicrobial resistance, the development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations is paramount. Among the promising agents targeting multidrug-resistant Enterobacterales, **zidebactam** and avibactam have emerged as significant contenders. This guide provides an objective, data-driven comparison of their in vitro activity, drawing upon key experimental findings to inform research and development efforts.

# **Mechanism of Action: A Key Differentiator**

Avibactam is a diazabicyclooctane (DBO) non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that inactivates a broad spectrum of  $\beta$ -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1] It does not, however, possess activity against metallo- $\beta$ -lactamases (MBLs) of class B.[2] Avibactam itself has no intrinsic antibacterial activity and functions by protecting its partner  $\beta$ -lactam (e.g., ceftazidime, aztreonam) from enzymatic degradation.[3]

**Zidebactam**, also a DBO, exhibits a dual mechanism of action. Like avibactam, it inhibits a wide range of serine β-lactamases (class A, C, and some D).[1][4] Crucially, **zidebactam** also demonstrates intrinsic antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Enterobacterales.[5][6][7][8] This "β-



lactam enhancer" activity allows it to potentiate the effect of its partner β-lactam (cefepime) and contributes to its activity against MBL-producing isolates, a key advantage over avibactam.[2] [5][6]





Click to download full resolution via product page

Fig. 1: Comparative Mechanisms of Action

# **Comparative In Vitro Activity**

The following tables summarize the in vitro activity of cefepime-**zidebactam** (WCK 5222) and ceftazidime-avibactam against various cohorts of Enterobacterales. Data is presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC<sub>50</sub>) and 90% (MIC<sub>90</sub>) of isolates, and the percentage of susceptible isolates (S%).

# Table 1: Activity Against Overall Enterobacterales Isolates



| Drug<br>Combinatio<br>n   | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | Susceptibili<br>ty (%) | Reference(s |
|---------------------------|--------------------|-----------------|-----------------|------------------------|-------------|
| Cefepime-<br>zidebactam   | 2,656              | 0.06            | 1               | 98.5                   | [2]         |
| Cefepime-<br>zidebactam   | -                  | 0.125           | 1               | -                      | [3][9][10]  |
| Ceftazidime-<br>avibactam | 2,656              | 0.25            | 4               | 93.6                   | [2]         |
| Ceftazidime-<br>avibactam | -                  | 0.25            | 2               | 94.0                   | [3][9][10]  |

**Table 2: Activity Against Carbapenem-Resistant Enterobacterales (CRE)** 



| Drug<br>Combinat<br>ion       | Isolate<br>Phenotyp<br>e/Genoty<br>pe  | No. of<br>Isolates | MIC₅₀<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Suscepti<br>bility (%) | Referenc<br>e(s) |
|-------------------------------|----------------------------------------|--------------------|-----------------|-----------------------------|------------------------|------------------|
| Cefepime-<br>zidebactam       | Non-<br>carbapene<br>m-<br>susceptible | 1,018              | -               | -                           | 98.5 (at ≤8<br>mg/L)   | [5][6]           |
| Cefepime-<br>zidebactam       | KPC-2<br>producers                     | 213                | -               | -                           | 92.0 (at ≤2<br>mg/L)   | [3][9]           |
| Cefepime-<br>zidebactam       | KPC-<br>positive                       | -                  | -               | -                           | 98.8 (at ≤2<br>mg/L)   | [2]              |
| Ceftazidim<br>e-<br>avibactam | KPC-2<br>producers                     | 213                | -               | -                           | 90.1                   | [9]              |
| Ceftazidim<br>e-<br>avibactam | KPC-<br>positive                       | -                  | -               | -                           | 97.5                   | [2]              |

Table 3: Activity Against Metallo- $\beta$ -Lactamase (MBL)-Producing Enterobacterales



| Drug<br>Combinat<br>ion       | Isolate<br>Phenotyp<br>e/Genoty<br>pe | No. of<br>Isolates | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Suscepti<br>bility (%)             | Referenc<br>e(s) |
|-------------------------------|---------------------------------------|--------------------|-----------------|-----------------------------|------------------------------------|------------------|
| Cefepime-<br>zidebactam       | MBL-<br>positive                      | 214                | -               | -                           | 94.9 (at ≤8<br>mg/L)               | [5][6]           |
| Cefepime-<br>zidebactam       | NDM<br>producers                      | 59                 | -               | -                           | 79.7 (at ≤2<br>mg/L)               | [3][9]           |
| Cefepime-<br>zidebactam       | NDM-<br>positive                      | -                  | -               | -                           | 89.7 (at ≤2<br>mg/L)               | [2]              |
| Ceftazidim<br>e-<br>avibactam | NDM<br>producers                      | 59                 | -               | -                           | Low<br>activity (not<br>specified) |                  |
| Aztreonam<br>-<br>avibactam*  | MBL-<br>producers                     | 161                | ≤0.125          | 1                           | 96.9 (at ≤1<br>mg/L)               | [11][12]         |

<sup>\*</sup>Note: Aztreonam is not hydrolyzed by MBLs, and avibactam protects it from co-produced serine  $\beta$ -lactamases, making this combination highly effective against MBL-producing Enterobacterales.[11][12][13]

# **Discussion of In Vitro Findings**

The compiled data indicates that both cefepime-**zidebactam** and ceftazidime-avibactam demonstrate potent in vitro activity against a broad range of Enterobacterales. Cefepime-**zidebactam** generally exhibits lower MIC<sub>50</sub> and MIC<sub>90</sub> values against unselected isolates compared to ceftazidime-avibactam.[2][3][9][10]

Against serine-carbapenemase producers, such as those expressing KPC, both combinations are highly active.[2] However, a significant divergence in activity is observed against MBL-producing isolates. Due to its unique PBP2-binding mechanism, cefepime-**zidebactam** retains substantial activity against MBL-producing Enterobacterales.[2][5][6] In contrast, ceftazidime-avibactam is not effective against these pathogens because avibactam does not inhibit MBLs.



The combination of aztreonam with avibactam is a notable exception, providing a valuable option for treating infections caused by MBL-producers.[11][12][13]

# **Experimental Protocols**

The data presented in this guide is primarily derived from studies employing the following standard methodologies:

# **Antimicrobial Susceptibility Testing (AST)**

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][5]

- Procedure:
  - Bacterial isolates were grown on appropriate agar plates.
  - A standardized inoculum (typically 5 x 10<sup>5</sup> CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.
  - The bacterial suspension was added to microtiter plates containing serial twofold dilutions of the antimicrobial agents. Zidebactam and avibactam were tested at a fixed concentration (e.g., 4 mg/L for avibactam) or in a fixed ratio with their partner β-lactam (e.g., 1:1 for cefepime-zidebactam).[5][11]
  - Plates were incubated at 35-37°C for 16-20 hours.
  - The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
  - Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

#### **Molecular Characterization of Resistance Genes**

The presence of  $\beta$ -lactamase genes (e.g., blaKPC, blaNDM, blaOXA-48) was identified using polymerase chain reaction (PCR) and subsequent DNA sequencing or through whole-genome sequencing.[9][11][14]





Click to download full resolution via product page

Fig. 2: Broth Microdilution Workflow

#### Conclusion

Both **zidebactam** and avibactam are powerful tools in the armamentarium against resistant Enterobacterales. Ceftazidime-avibactam is highly effective against isolates producing serine β-lactamases, including KPC and OXA-48 carbapenemases. The standout feature of **zidebactam**, when combined with cefepime, is its dual mechanism of action, which confers a significant advantage in activity against challenging MBL-producing Enterobacterales. This makes cefepime-**zidebactam** a particularly promising agent for treating infections caused by these difficult-to-treat pathogens. The choice between these agents in a clinical or research setting should be guided by local epidemiology and the specific resistance mechanisms of the infecting pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]

## Validation & Comparative





- 4. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of aztreonam-avibactam against metallo-β-lactamase-producing Enterobacteriaceae-A multicenter study in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. In vitro activity of aztreonam-avibactam and comparators against Metallo-β-Lactamase-producing Enterobacterales from ATLAS Global Surveillance Program, 2016-2020 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of ceftazidime/avibactam and comparators against carbapenemaseproducing Enterobacterales and Pseudomonas aeruginosa isolates collected globally between 2016 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zidebactam vs. Avibactam: A Comparative Review of In Vitro Activity Against Enterobacterales]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611936#zidebactam-vs-avibactam-in-vitro-activity-against-enterobacterales]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com